molecular formula C13H19N B8739176 N-Isopropyl-p-vinylphenethylamine CAS No. 74671-17-3

N-Isopropyl-p-vinylphenethylamine

Cat. No.: B8739176
CAS No.: 74671-17-3
M. Wt: 189.30 g/mol
InChI Key: WKEHOEOBHHJZPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Isopropyl-p-vinylphenethylamine is a useful research compound. Its molecular formula is C13H19N and its molecular weight is 189.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

74671-17-3

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

N-[2-(4-ethenylphenyl)ethyl]propan-2-amine

InChI

InChI=1S/C13H19N/c1-4-12-5-7-13(8-6-12)9-10-14-11(2)3/h4-8,11,14H,1,9-10H2,2-3H3

InChI Key

WKEHOEOBHHJZPS-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCCC1=CC=C(C=C1)C=C

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 300 ml four necked flask equipped with a thermometer, a reflux condenser, an inlet for nitrogen and a stirrer were charged 1860 ml of dry n-hexane and 148 g of iso-propylamine. While stirring the mixture, 119 ml of a 15% n-butyllithium n-hexane solution were added dropwise thereto. During the addition, the temperature was maintained at 5° C. to 7° C. The color of the solution was changed from colorless to pale yellow. After 10 minutes, 325 g of p-divinylbenzene having a purity of 96% were added to the mixture, whereby the color of the reaction mixture was changed to brown. Then, the inner temperature was elevated to 45° C., at which the reaction was continued for 6 hours. After the reaction, the reaction was terminated with ethanol and the solvent was evaporated. The residue was poured into 2 l of n-hexane and the insoluble are filtered off, followed by evaporation and distillation, whereby there were obtained 230 g of the product having a boiling point of 62° C.-64° C./0.08 mmHg.
[Compound]
Name
four
Quantity
300 mL
Type
reactant
Reaction Step One
Name
n-butyllithium n-hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
325 g
Type
reactant
Reaction Step Three
Quantity
148 g
Type
reactant
Reaction Step Four
Quantity
1860 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.